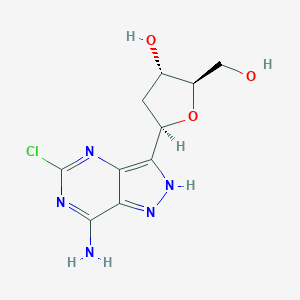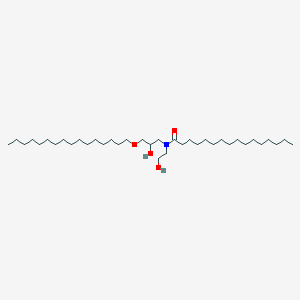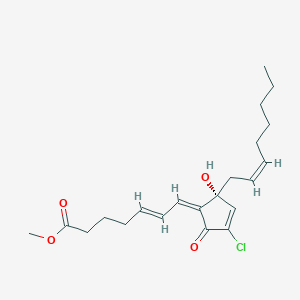
4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile, also known as MP3C, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile involves the inhibition of various cellular processes that are essential for cancer cell growth and survival. 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation, angiogenesis, and apoptosis. 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has also been shown to induce cell cycle arrest and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to have various biochemical and physiological effects on cells. Studies have shown that 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). ROS can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has also been shown to inhibit the activity of certain enzymes and proteins that are involved in cellular metabolism, leading to a decrease in energy production and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile in lab experiments is its potent anticancer activity. 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has shown promising results in inhibiting the growth of various cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile in lab experiments is its toxicity. 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to have cytotoxic effects on normal cells, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile. One of the major directions is to study the molecular mechanisms underlying its anticancer activity. Understanding the molecular targets of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile can help in the development of more effective cancer therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile to determine its safety and efficacy in vivo. Additionally, the potential use of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile as an antimicrobial agent can be further explored to develop new antibiotics.
Méthodes De Synthèse
The synthesis of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-(4-methylphenyl)-3-buten-2-one. This intermediate is then reacted with hydrazine hydrate to form 4-(4-methylphenyl)pyrazol-3-one, which is further reacted with potassium cyanide to form 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile.
Applications De Recherche Scientifique
4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has been extensively studied for its potential use in various scientific research applications. One of the major applications of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile is in the field of cancer research. Studies have shown that 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has potent anticancer activities and can inhibit the growth of various cancer cells. 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has also been studied for its potential use as an antimicrobial agent and has shown promising results in inhibiting the growth of various bacterial strains.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-9-2-4-10(5-3-9)12-8-14-7-11(12)6-13/h2-5,7-8,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKOPUWHEINMLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545473 |
Source


|
| Record name | 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103418-06-0 |
Source


|
| Record name | 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)












